3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide
Overview
Description
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide, also known as DMPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPEB is a benzamide derivative, which means it belongs to a class of organic compounds that have a benzene ring attached to an amide functional group.
Mechanism of Action
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide binds to the sigma-1 receptor with high affinity and acts as a positive allosteric modulator. This means that this compound enhances the activity of the sigma-1 receptor, leading to downstream effects that are beneficial for various physiological processes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of ion channels, neurotransmitter release, and intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of inflammation, and the enhancement of neuroprotection. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. These effects are thought to be mediated by the modulation of the sigma-1 receptor and its downstream signaling pathways.
Advantages and Limitations for Lab Experiments
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its susceptibility to degradation in the presence of light and air. These limitations can be overcome by using appropriate solvents and storage conditions.
Future Directions
There are several future directions for research on 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide, including the development of new drugs that target the sigma-1 receptor, the investigation of its potential therapeutic applications in neurological and psychiatric disorders, and the elucidation of its exact mechanism of action. Other future directions include the exploration of its potential applications in other fields, such as cancer research and drug delivery. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research and drug development.
Scientific Research Applications
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is its use as a ligand in the development of new drugs. This compound has been shown to bind to a specific receptor in the brain, known as the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been used as a starting point for the development of new drugs that target the sigma-1 receptor, with the aim of treating various neurological and psychiatric disorders.
properties
IUPAC Name |
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-4-8-17(9-5-13)21-11-10-19-18(20)16-7-6-14(2)15(3)12-16/h4-9,12H,10-11H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEHBSBZAOHPDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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